
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a butyl group and a chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. One common method includes the alkylation of 5-(1-chloroethyl)pyrrolidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反応の分析
Types of Reactions: 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products:
Oxidation: Formation of butyl-5-(1-chloroethyl)pyrrolidin-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of 1-butyl-5-(ethyl)pyrrolidin-2-one.
Substitution: Formation of 1-butyl-5-(1-hydroxyethyl)pyrrolidin-2-one or similar derivatives.
科学的研究の応用
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the butyl and chloroethyl substituents.
1-Butylpyrrolidin-2-one: Similar to 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one but without the chloroethyl group.
5-(1-Chloroethyl)pyrrolidin-2-one: Lacks the butyl group but contains the chloroethyl substituent.
Uniqueness: this compound is unique due to the presence of both butyl and chloroethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
647027-89-2 |
|---|---|
分子式 |
C10H18ClNO |
分子量 |
203.71 g/mol |
IUPAC名 |
1-butyl-5-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18ClNO/c1-3-4-7-12-9(8(2)11)5-6-10(12)13/h8-9H,3-7H2,1-2H3 |
InChIキー |
YJPFYKRCXRVMCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(CCC1=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
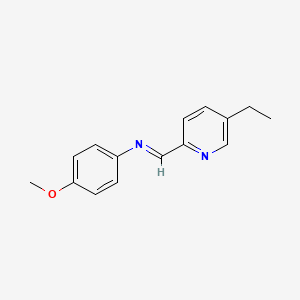
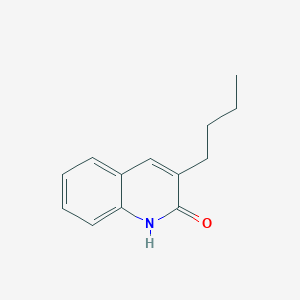
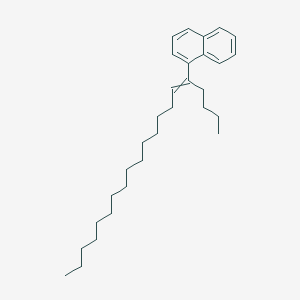
![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)

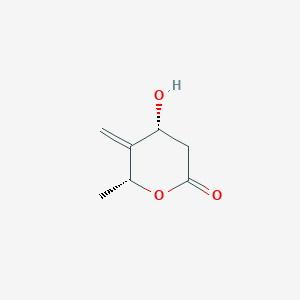
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
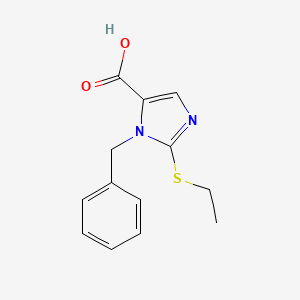
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
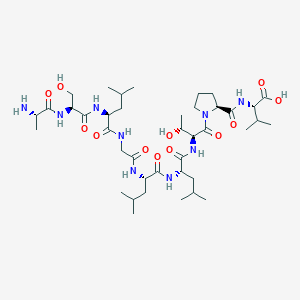
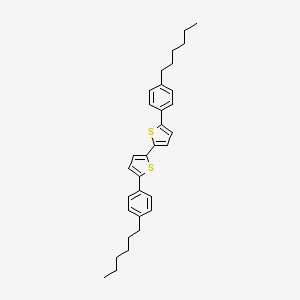
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
